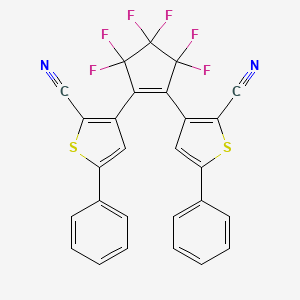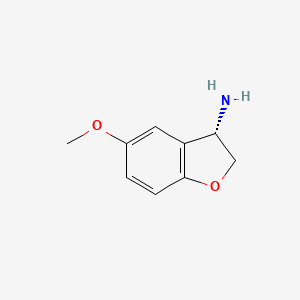
2-(3-Hydroxy-propyl)-1H-benzoimidazole-5-carboxylic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐是一种合成的有机化合物,属于苯并咪唑衍生物类。苯并咪唑以其多样的生物活性而闻名,广泛应用于药物化学领域。
准备方法
合成路线和反应条件
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐的合成通常包括以下步骤:
苯并咪唑核的形成: 这可以通过邻苯二胺与合适的羧酸衍生物在酸性条件下缩合来实现。
羟丙基的引入: 此步骤涉及在碱(如碳酸钾)的存在下,用3-氯丙醇对苯并咪唑核进行烷基化。
盐酸盐的形成: 最后一步是通过用盐酸处理游离碱将其转化为盐酸盐。
工业生产方法
这种化合物的工业生产可能涉及优化上述合成路线,以提高产率和纯度。这可能包括使用连续流反应器、先进的纯化技术和严格的质量控制措施,以确保一致性和可扩展性。
化学反应分析
反应类型
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐可以发生多种化学反应,包括:
氧化: 羟丙基可以氧化形成羧酸衍生物。
还原: 苯并咪唑核可以在特定条件下还原,产生二氢苯并咪唑衍生物。
取代: 该化合物可以发生亲核取代反应,尤其是在羟丙基部位。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用如氢化铝锂或硼氢化钠等还原剂。
取代: 胺或硫醇等亲核试剂可以在碱性条件下使用。
主要产物
氧化: 2-(3-羧丙基)-1H-苯并咪唑-5-羧酸。
还原: 2-(3-羟丙基)-1,2-二氢-1H-苯并咪唑-5-羧酸。
取代: 根据所用亲核试剂的不同,可以得到各种取代衍生物。
科学研究应用
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐在科学研究中有多种应用:
化学: 它用作合成更复杂分子的构建块。
生物学: 该化合物因其潜在的生物活性而被研究,包括抗菌和抗癌特性。
医学: 正在进行研究以探索其作为各种疾病治疗剂的潜力。
工业: 它可用于开发新材料,以及作为某些化学反应的催化剂。
作用机制
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐的作用机制涉及其与特定分子靶标的相互作用。苯并咪唑核已知可以与各种酶和受体结合,调节其活性。羟丙基可以增强化合物的溶解度和生物利用度,促进其与生物靶标的相互作用。
相似化合物的比较
类似化合物
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸: 该化合物的游离酸形式。
2-(3-羟丙基)-1H-苯并咪唑: 缺少羧酸基团。
1H-苯并咪唑-5-羧酸: 缺少羟丙基。
独特性
2-(3-羟丙基)-1H-苯并咪唑-5-羧酸盐酸盐由于同时存在羟丙基和羧酸基团,而具有独特的化学和生物学特性。盐酸盐形式增强了其溶解度和稳定性,使其更适合于各种应用。
属性
分子式 |
C11H13ClN2O3 |
|---|---|
分子量 |
256.68 g/mol |
IUPAC 名称 |
2-(3-hydroxypropyl)-3H-benzimidazole-5-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C11H12N2O3.ClH/c14-5-1-2-10-12-8-4-3-7(11(15)16)6-9(8)13-10;/h3-4,6,14H,1-2,5H2,(H,12,13)(H,15,16);1H |
InChI 键 |
DZCASZLVWYFNHE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=C1C(=O)O)NC(=N2)CCCO.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













![7-Bromobenzo[b]thiophene-2-carbonitrile](/img/structure/B11813883.png)
![2-(1-(4-Methoxyphenoxy)propyl)-1H-benzo[d]imidazole](/img/structure/B11813885.png)

